molecular formula C26H19BrN4O B11974403 (E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide

(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide

Cat. No.: B11974403
M. Wt: 483.4 g/mol
InChI Key: VFKCKJIINIMTPV-RCCKNPSSSA-N
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Description

N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE is a complex organic compound that features a benzyl group, a bromophenyl group, a phenyl group, a pyrazole ring, and a cyanoacrylamide moiety

Preparation Methods

The synthesis of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the cyanoacrylamide moiety: This can be achieved through the reaction of the appropriate nitrile with an acrylamide derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an anticancer or antimicrobial agent.

    Industrial Applications: It can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can be compared with other similar compounds, such as:

    N-BENZYL-3-(5-(4-BROMOPHENYL)-2-FURYL)PROPANAMIDE: This compound has a similar structure but features a furan ring instead of a pyrazole ring.

    N-BENZYL-4-BROMOBENZAMIDE: This compound lacks the pyrazole ring and cyanoacrylamide moiety, making it less complex.

    N-(4-FLUOROPHENYL)-3-BROMOBENZAMIDE: This compound features a fluorophenyl group instead of a bromophenyl group.

The uniqueness of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE lies in its combination of functional groups, which can impart specific properties and reactivity that are not present in the similar compounds mentioned above.

Biological Activity

(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a benzyl group, a pyrazole moiety, and a cyano group, suggests it may possess significant pharmacological properties, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C26H19BrN4O, with a molecular weight of 483.4 g/mol. The compound features a double bond in the prop-2-enamide section, enhancing its reactivity and biological potential. The presence of the bromophenyl group is likely to influence its electronic properties, making it an interesting candidate for various chemical and biological applications .

Synthesis

The synthesis typically involves the reaction of 2-cyanoacetamide derivatives with substituted pyrazoles, often facilitated by bases such as sodium hydroxide in an ethanol-water mixture. This multi-step process allows for high yields and purity of the final product .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

1. Anticancer Activity

Several studies have shown that pyrazole derivatives can inhibit various kinases implicated in cancer pathways. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation .

2. Anti-inflammatory Effects

The compound has potential anti-inflammatory properties, as evidenced by studies where similar pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may be effective in managing inflammatory conditions .

3. Antioxidant Activity

Some pyrazole derivatives have been shown to possess antioxidant properties, which could contribute to their therapeutic effects by preventing oxidative stress in cells .

Case Studies

In a study evaluating the cytotoxic effects of various substituted pyrazoles on A431 malignant keratinocytes, it was found that these compounds exhibited higher toxicity compared to noncancerous cells at all tested time points. This suggests a selective action against cancerous cells, highlighting their potential for targeted cancer therapies .

Another investigation into the anti-inflammatory activity of pyrazole derivatives demonstrated significant inhibition of edema in animal models, comparable to established anti-inflammatory drugs like ibuprofen .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique pharmacological profile of this compound:

Compound NameStructure FeaturesUnique Aspects
(E)-N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)prop-2-enamideContains a methyl group instead of benzylExhibits different biological activity profile
1-(4-Bromophenyl)pyrazoleSimplified structure without additional substituentsServes as a basic scaffold for further modifications
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-benzyl-3-phenyl-pyrazol-4-yl)Incorporates a benzodioxole moietyShows enhanced solubility and bioavailability

This table illustrates how the unique combination of functional groups in this compound may confer distinct pharmacological properties not found in simpler analogs .

Properties

Molecular Formula

C26H19BrN4O

Molecular Weight

483.4 g/mol

IUPAC Name

(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C26H19BrN4O/c27-23-13-11-20(12-14-23)25-22(18-31(30-25)24-9-5-2-6-10-24)15-21(16-28)26(32)29-17-19-7-3-1-4-8-19/h1-15,18H,17H2,(H,29,32)/b21-15+

InChI Key

VFKCKJIINIMTPV-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N

Origin of Product

United States

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